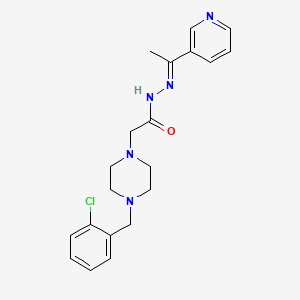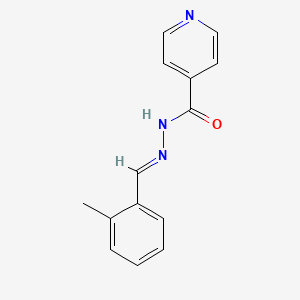![molecular formula C25H23NO5 B11677709 ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11677709.png)
ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a highly functionalized indole derivative. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and synthetic drugs. This compound, with its unique structure, holds potential interest in the field of medicinal chemistry .
Méthodes De Préparation
The synthesis of ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves multiple steps. One common method includes the use of enamines and quinones as starting materials. The reaction typically involves the addition of 2-picolylamine to ethyl acetoacetate, followed by treatment with naphthoquinone in cyclopentyl methyl ether (CPME) with zinc chloride as a catalyst . This method is advantageous as it avoids the use of chromatography for purification and employs solvents and catalysts of low toxicity .
Analyse Des Réactions Chimiques
Indole derivatives, including ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE, undergo various chemical reactions such as:
Oxidation: Indole derivatives can be oxidized to form different products, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Applications De Recherche Scientifique
ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors, influencing various biological pathways. The exact mechanism can vary depending on the specific application, but it generally involves the modulation of enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound also features a benzoindole structure but with different substituents, leading to varied biological activities.
Ethyl 5-methylindole-2-carboxylate: Another indole derivative used in the synthesis of various bioactive compounds.
The uniqueness of ETHYL 5-(2-METHOXYBENZOYLOXY)-1,2-DIMETHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H23NO5 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
ethyl 5-(2-methoxybenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H23NO5/c1-5-30-25(28)22-15(2)26(3)23-17-11-7-6-10-16(17)21(14-19(22)23)31-24(27)18-12-8-9-13-20(18)29-4/h6-14H,5H2,1-4H3 |
Clé InChI |
MOSOGUDZTXIRQA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11677629.png)

![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11677637.png)
![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677645.png)
![N-{3-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]-2-hydroxypropyl}-2-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11677650.png)
![(5E,5'E)-5,5'-[benzene-1,3-diyldi(E)methylylidene]bis(3-phenyl-2-thioxo-1,3-thiazolidin-4-one)](/img/structure/B11677653.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11677661.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677689.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B11677694.png)
![ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate](/img/structure/B11677698.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677701.png)
![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11677706.png)

![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11677717.png)
